molecular formula C9H14N2O3 B1438999 3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 874815-89-1

3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B1438999
CAS No.: 874815-89-1
M. Wt: 198.22 g/mol
InChI Key: VKXWNDWYGSUDQN-UHFFFAOYSA-N
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Description

3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol This compound features a tert-butyl group attached to an oxadiazole ring, which is further connected to a propanoic acid moiety The oxadiazole ring is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Scientific Research Applications

3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications, including:

Safety and Hazards

The compound is classified under GHS07, with hazard statements H317 - H319 indicating that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

The synthesis of 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of tert-butylamidoxime with an appropriate nitrile under acidic conditions. One common method involves the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts in a solvent such as dimethylformamide (DMF) . The reaction proceeds through the formation of a nitrile oxide intermediate, which then undergoes cyclization to form the oxadiazole ring.

Chemical Reactions Analysis

3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common reagents and conditions used in these reactions include PTSA, ZnCl2, DMF, LiAlH4, and various oxidizing agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring is known for its bioisosteric properties, which allow it to mimic other functional groups in biological systems . This can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid include other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the oxadiazole ring with a propanoic acid moiety, potentially offering distinct biological and chemical properties.

Properties

IUPAC Name

3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)8-10-6(14-11-8)4-5-7(12)13/h4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXWNDWYGSUDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205667
Record name 3-(1,1-Dimethylethyl)-1,2,4-oxadiazole-5-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874815-89-1
Record name 3-(1,1-Dimethylethyl)-1,2,4-oxadiazole-5-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874815-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethylethyl)-1,2,4-oxadiazole-5-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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